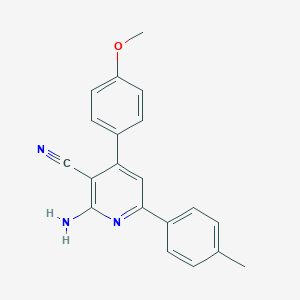![molecular formula C32H22N2O2S B292646 [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B292646.png)
[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone, also known as THIQ, is a chemical compound that has been the subject of scientific research due to its potential usefulness in various fields. THIQ is a synthetic compound that is not found in nature, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or as a modulator of certain receptors in the body. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has also been found to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor, which may be involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has been found to have various biochemical and physiological effects in the body. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis, or programmed cell death. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has also been found to modulate the activity of certain receptors in the brain, which may be involved in the regulation of mood and behavior. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has several advantages and limitations for lab experiments. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone is a synthetic compound that can be easily synthesized using different methods, which makes it readily available for research purposes. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has also been found to have various biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of certain diseases. However, [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has potential applications in the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone may also have potential applications in the field of fluorescent imaging, as a probe for imaging cellular structures. Furthermore, [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone may have potential applications in the field of drug discovery, as a lead compound for the development of new therapeutic agents.
Métodos De Síntesis
[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the reaction of an amino acid with an aldehyde or ketone to form a cyclic imine. Another method involves the reaction of a substituted 2-aminobenzophenone with a substituted 2-thienyl acetaldehyde to form the [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone compound. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone can also be synthesized using other methods, such as the Suzuki-Miyaura coupling reaction and the Friedlander synthesis.
Aplicaciones Científicas De Investigación
[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has been the subject of scientific research due to its potential usefulness in various fields. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. [8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C32H22N2O2S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(13-amino-11-thiophen-2-yl-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C32H22N2O2S/c33-28-27-26(25-11-6-18-37-25)24-17-16-21-9-4-5-10-23(21)29(24)34-32(27)36-31(28)30(35)22-14-12-20(13-15-22)19-7-2-1-3-8-19/h1-15,18H,16-17,33H2 |
Clave InChI |
GHQMQCGPGYOAEU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4C(=C2C5=CC=CS5)C(=C(O4)C(=O)C6=CC=C(C=C6)C7=CC=CC=C7)N |
SMILES canónico |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)OC(=C3N)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=CS7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-amino-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292563.png)
![Ethyl 6-methyl-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292564.png)
![Ethyl 9-oxo-6-thiophen-2-yl-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292566.png)
![2-[1,1'-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B292567.png)
![ethyl 2-[(2-amino-2-oxoethyl)sulfanyl]-3-(4-chlorophenyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292568.png)
![2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292569.png)
![6-(4-Phenylphenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one](/img/structure/B292571.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)